

# Standard Operating Procedure for SirReal-1 In Vitro Experiments

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## Compound of Interest

Compound Name: SirReal-1

Cat. No.: B1680978

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## Introduction

**SirReal-1** is a potent and selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs).<sup>[1][2]</sup> SIRT2 is an NAD<sup>+</sup>-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic pathways. Dysregulation of SIRT2 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders. **SirReal-1** acts as a molecular wedge, locking SIRT2 in an open conformation, thereby inhibiting its deacetylase activity.<sup>[3][4][5][6]</sup> It functions as a competitive inhibitor with respect to both NAD<sup>+</sup> and the acetyl-lysine substrate.<sup>[7]</sup> These application notes provide detailed protocols for the in vitro use of **SirReal-1** to study its effects on SIRT2 activity and downstream cellular processes.

## Quantitative Data Summary

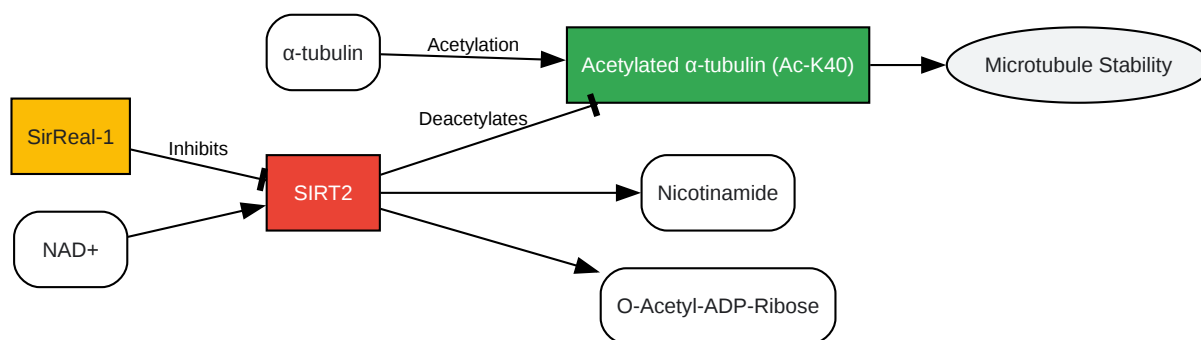
The inhibitory activity and selectivity of **SirReal-1** against various sirtuin isoforms are summarized in the table below. This data is essential for designing experiments and interpreting results.

Target	IC50	Assay Conditions	Reference
SIRT2	3.7 $\mu$ M	Fluorescence-based deacetylation assay	[1][2]
SIRT1	> 50 $\mu$ M	Fluorescence-based deacetylation assay	[8]
SIRT3	> 50 $\mu$ M	Fluorescence-based deacetylation assay	[8]
SIRT5	> 50 $\mu$ M	Fluorescence-based deacetylation assay	[8]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

## Signaling Pathway

**SirReal-1** inhibits the deacetylase activity of SIRT2. A primary and well-characterized substrate of SIRT2 is  $\alpha$ -tubulin.[9] Inhibition of SIRT2 by **SirReal-1** leads to an increase in the acetylation of  $\alpha$ -tubulin at lysine 40 (K40). This post-translational modification is associated with microtubule stability and has implications for cell motility, morphology, and intracellular transport.[9][10][11][12] The signaling pathway is depicted below.



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**Figure 1:** SirReal-1 inhibits SIRT2-mediated deacetylation of  $\alpha$ -tubulin.

## Experimental Protocols

### In Vitro Fluorescence-Based SIRT2 Inhibition Assay

This protocol describes a method to determine the IC<sub>50</sub> value of **SirReal-1** against recombinant human SIRT2 using a commercially available fluorescence-based assay kit. The assay measures the fluorescence generated from a deacetylated substrate.

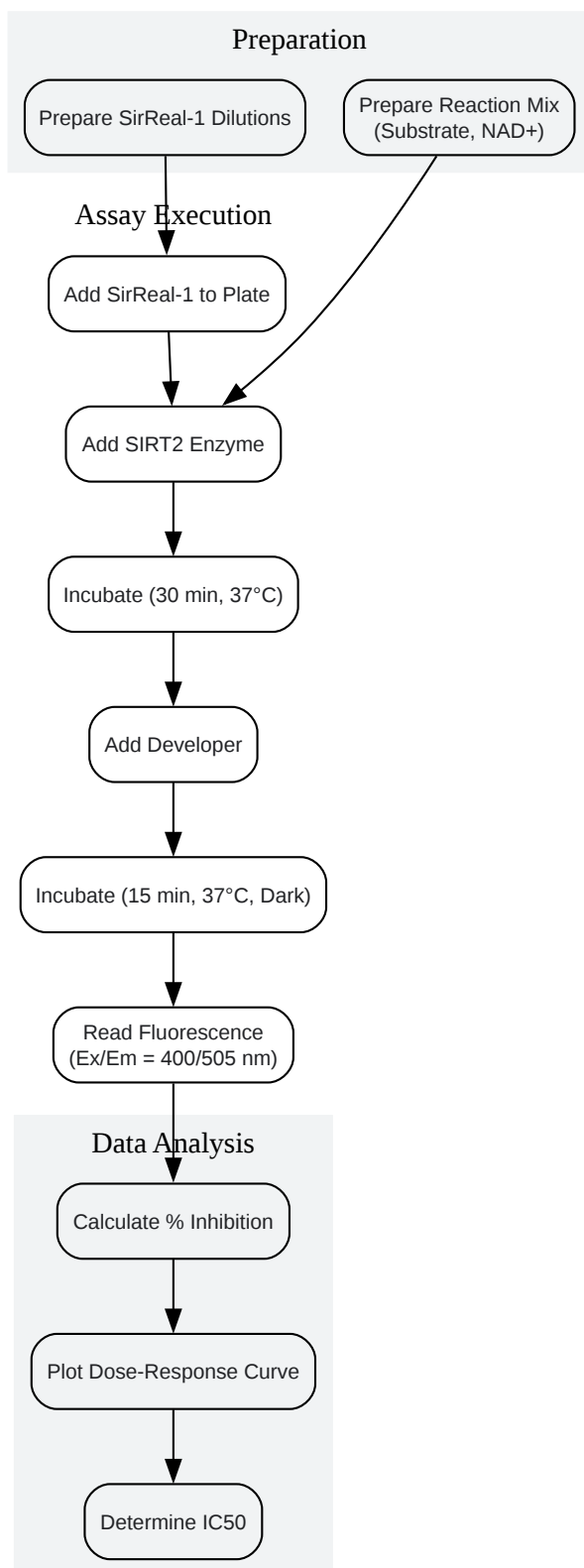
#### Materials:

- Recombinant Human SIRT2 enzyme
- Sirtuin Activity Assay Kit (containing acetylated p53-AFC substrate, NAD<sup>+</sup>, Developer, and Trichostatin A)
- **SirReal-1**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader (Ex/Em = 400/505 nm)

#### Procedure:

- Prepare **SirReal-1** dilutions: Prepare a stock solution of **SirReal-1** in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of concentrations (e.g., from 100 µM to 0.01 µM). Include a DMSO-only control.
- Prepare reaction mix: Prepare a master mix containing assay buffer, NAD<sup>+</sup>, and the acetylated p53-AFC substrate according to the manufacturer's instructions.
- Add inhibitor: To the wells of the 96-well plate, add 5 µL of the diluted **SirReal-1** or DMSO control.
- Add enzyme: Add 20 µL of diluted SIRT2 enzyme to each well.
- Incubate: Incubate the plate at 37°C for 30 minutes.

- Add developer: Add 25  $\mu$ L of the developer solution (containing Trichostatin A to inhibit any contaminating classical HDACs) to each well.
- Incubate: Incubate the plate at 37°C for 15 minutes in the dark.
- Measure fluorescence: Read the fluorescence at an excitation of 400 nm and an emission of 505 nm.
- Data analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the percentage of inhibition against the logarithm of the **SirReal-1** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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**Figure 2:** Workflow for the in vitro SIRT2 inhibition assay.

## Cellular Target Engagement using NanoBRET™ Assay

This protocol outlines a method to confirm the engagement of **SirReal-1** with SIRT2 in living cells using the NanoBRET™ technology. This assay measures the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged SIRT2 (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). Competitive displacement of the tracer by **SirReal-1** results in a decrease in the BRET signal.

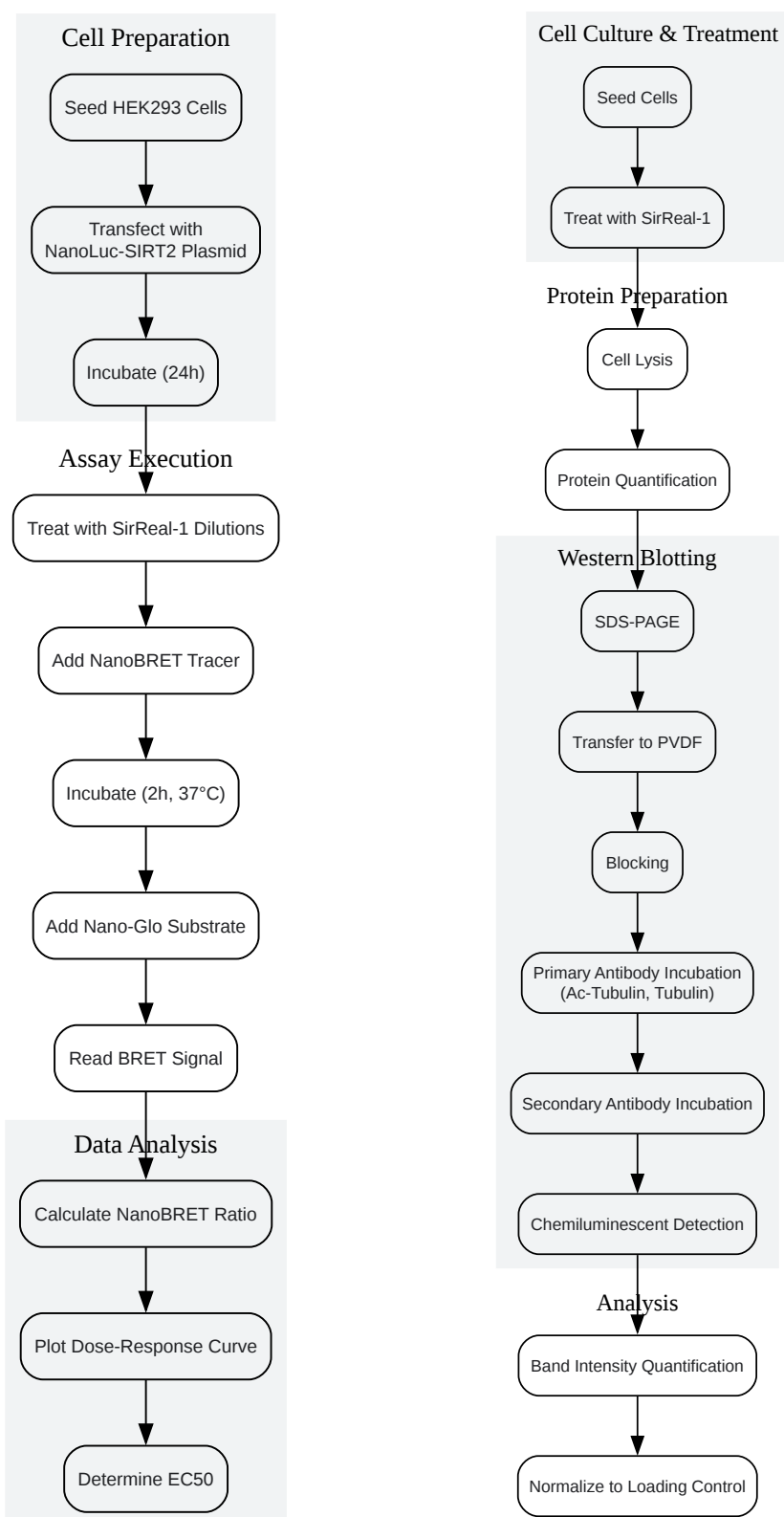
### Materials:

- HEK293 cells (or other suitable cell line)
- Plasmid encoding NanoLuc®-SIRT2 fusion protein
- Transfection reagent (e.g., Lipofectamine® 3000)
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ Tracer and Nano-Glo® Substrate
- **SirReal-1**
- 96-well white, flat-bottom cell culture microplate
- Luminometer capable of measuring dual-filtered luminescence

### Procedure:

- Transfection: Seed HEK293 cells in a 96-well plate. Transfect the cells with the NanoLuc®-SIRT2 plasmid according to the manufacturer's protocol. Incubate for 24 hours.
- Prepare **SirReal-1** dilutions: Prepare a serial dilution of **SirReal-1** in Opti-MEM™.
- Cell treatment: Remove the growth medium from the transfected cells and replace it with the **SirReal-1** dilutions. Include a vehicle control (e.g., DMSO).
- Add tracer: Add the NanoBRET™ Tracer to all wells at the recommended concentration.
- Incubate: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

- Add substrate: Add the Nano-Glo® Substrate to all wells.
- Read BRET signal: Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.
- Data analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the **SirReal-1** concentration and fit to a dose-response curve to determine the EC50 value.



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